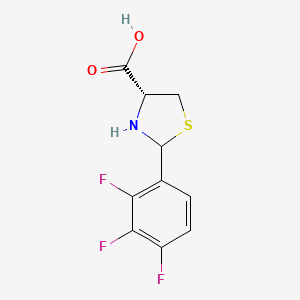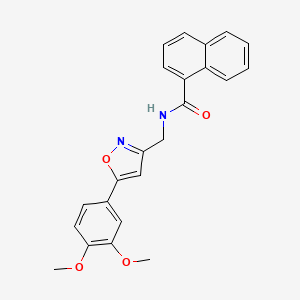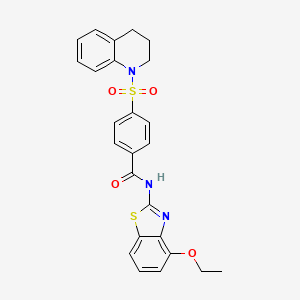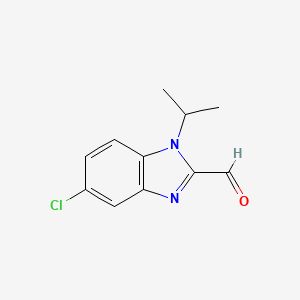![molecular formula C19H17ClN4O2 B2555769 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172723-10-2](/img/structure/B2555769.png)
5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system, possibly through a cyclization reaction. The precursors for the synthesis could include 3-chloro-4-methylphenyl and 3,4-dimethylphenyl derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d][1,2,3]triazole ring system, which is a fused ring system containing nitrogen atoms. The presence of the phenyl rings could confer aromaticity to the molecule, which could affect its chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The pyrrolo[3,4-d][1,2,3]triazole ring system might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolo[3,4-d][1,2,3]triazole ring system could affect its polarity, solubility, and stability .Scientific Research Applications
Oxidizing Agent Applications
- Oxidation of Pyrazolines: Zolfigol et al. (2006) reported the use of a similar compound, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines. This process yielded moderate to good results at room temperature (Zolfigol et al., 2006).
Antifungal and Antimicrobial Applications
- Potential Antifungal Compound: Volkova et al. (2020) synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, revealing its solubility thermodynamics and partitioning processes in biologically relevant solvents (Volkova et al., 2020).
- Synthesis and Antimicrobial Activities: Bektaş et al. (2007) explored the synthesis of new 1,2,4-Triazole derivatives, which showed good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Structural and Molecular Interaction Studies
- Supramolecular Structures: Low et al. (2002) studied the crystalline structures of compounds closely related to the given chemical, which helped in understanding weak hydrogen bonding interactions (Low et al., 2002).
- Tetrel Bonding Interactions: Ahmed et al. (2020) synthesized triazole derivatives to study their π-hole tetrel bonding interactions, crucial in understanding molecular interactions in medicinal chemistry (Ahmed et al., 2020).
Synthesis and Chemical Properties
- Synthesis of Triazolinediones: Collins et al. (1999) discussed the oxidation products of similar compounds, which contributes to the understanding of their chemical behavior under oxidative conditions (Collins et al., 1999).
- Reaction Mechanisms: L'abbé et al. (1990) investigated the molecular rearrangements of iminomethyl-triazoles, contributing to the broader understanding of reaction mechanisms involving triazole compounds (L'abbé et al., 1990).
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-10-4-7-14(8-12(10)3)24-17-16(21-22-24)18(25)23(19(17)26)13-6-5-11(2)15(20)9-13/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGUCQMPCWBOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

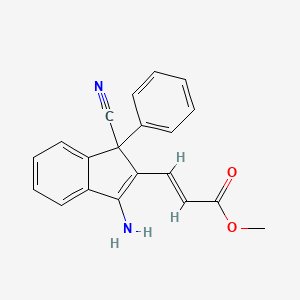
![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)
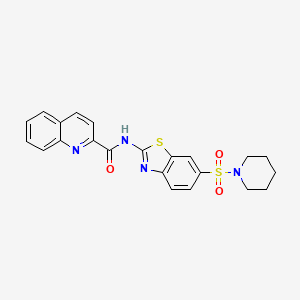
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)
